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Compound of Interest

Compound Name: NH2-UAMC1110

Cat. No.: B11932292

The landscape of cancer theranostics is rapidly evolving, with a significant focus on targeting
the tumor microenvironment. One of the most promising targets is the Fibroblast Activation
Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated
fibroblasts (CAFs) in the stroma of a majority of epithelial tumors, while its presence in healthy
adult tissues is minimal. This differential expression makes FAP an excellent candidate for
targeted delivery of both diagnostic and therapeutic agents.

NH2-UAMC1110, a derivative of the potent and selective FAP inhibitor UAMC1110, serves as
a foundational molecule for a class of theranostics known as FAP inhibitors (FAPIs). When
chelated and radiolabeled, these molecules can be used for PET imaging (e.g., with Gallium-
68) or targeted radionuclide therapy (e.g., with Lutetium-177 or Actinium-225).

While monomeric UAMC1110-based radiopharmaceuticals have demonstrated remarkable
potential in molecular imaging, a primary challenge for their therapeutic application has been
their relatively short retention time within the tumor.[1][2] This rapid clearance may not be
optimal for delivering a sufficient radiation dose to the tumor, especially when using therapeutic
radionuclides with longer physical half-lives like Lutetium-177 (6.7 days) and Actinium-225 (9.9
days).[1] To address this limitation, several alternative strategies have been developed,
primarily focusing on increasing the molecular size and binding avidity to prolong tumor
residency. These alternatives include dimeric FAPI constructs and molecules conjugated with
albumin binders.
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This guide provides an objective comparison of the performance of NH2-UAMC1110-based

theranostics with these next-generation alternatives, supported by experimental data.

Comparative Performance Data

The following tables summarize key in vitro and in vivo data comparing monomeric NH2-

UAMC1110-based theranostics with their dimeric counterparts.

FAP Binding Affinity

Compound Description Reference
(IC50, nM)
UAMC1110 Parent FAP inhibitor 0.78 -1.54 [2]
[natGa]Ga- Monomeric, Subnanomolar to low 2]
DOTA.SA.FAPiI UAMC1110-based nanomolar
[natLu]Lu- Monomeric, Subnanomolar to low 2]
DOTA.SA.FAPiI UAMC1110-based nanomolar
_ Dimeric, UAMC1110-
DOTA.(SA.FAPi)2 0.78-1.54 [2]
based
) Dimeric, UAMC1110-
DOTAGA.(SA.FAPi)2 0.78 -1.54 [2]
based
Monomeric, 2.0 £0.18 (DOTA-
FAPI-46 [3]
UAMC1110-based FAPI-04)
_ Dimeric, UAMC1110-
ND-bisFAPI 0.25+0.05 [3]
based
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Tumor Uptake

Tumor
Compound Tumor Model (%ID/g at 1h . Reference
] Retention
p.i.)
[177Lu]Lu- )
) PC3 Xenografts 8.9 £ 0.2 (at 4h) Rapid washout [4]
DOTA.SA.FAPI
Significantl
[177Lu]Lu- -g Y )
higher retention
DOTAGA. PC3 Xenografts 8.6 £ 0.7 (at 4h) [4]
) at 48h and 96h
(SA.FAPI)2
VS. monomer
[68Ga]Ga-FAPI- ] Shorter retention
HCC-PDX Lower than dimer ) [5]
46 than dimer
Significantly )
[68Ga]Ga-DOTA- ] Longer retention
HCC-PDX higher than [5]
2P(FAPI)2 than monomer
monomer
[177Lu]Lu-FAPI- Lower than
HT-1080-FAP 3.4+ 0.7 (at 24h) [6]
46 tetramer
[177Lu]Lu- 17.1+3.9 (at Higher than
HT-1080-FAP [6]
DOTA-2P(FAPI)2 24h) monomer
[177Lu]Lu- 21.4+£1.7 (at Highest among
HT-1080-FAP [6]
DOTA-4P(FAPI)4 24h) the compared

Experimental Protocols

Detailed methodologies for the synthesis, radiolabeling, and preclinical evaluation of FAP-
targeted theranostics are crucial for reproducible research. Below are representative protocols
based on published studies.

Synthesis of a Dimeric FAP Inhibitor (e.g., DOTA.
(SA.FAPI)2)

The synthesis of dimeric FAP inhibitors is a multi-step process that involves the conjugation of
two FAP inhibitor molecules to a central chelator.
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Materials:

NH2-FAPi (amine-functionalized UAMC1110 derivative)

DOTA-NHS-ester (or other activated chelator)

Squaric acid diethyl ester (for squaramide linker)

Organic solvents (e.g., DMF, DMSO)

Purification system (e.g., HPLC)
Procedure:

o Linker Conjugation: NH2-FAPI is reacted with an excess of squaric acid diethyl ester in a
suitable organic solvent with a base (e.g., DIPEA) to form the squaramide-mono-ester FAPI
derivative.

o Dimerization: The activated chelator (e.g., DOTA-NHS-ester) is reacted with two equivalents
of the squaramide-functionalized FAPI in a polar aprotic solvent. The reaction is typically
stirred at room temperature for several hours to overnight.

 Purification: The final dimeric product is purified from unreacted starting materials and
byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC). The
identity and purity of the product are confirmed by mass spectrometry and analytical HPLC.

[2]

Radiolabeling with Lutetium-177

This protocol describes the labeling of a DOTA-functionalized FAP inhibitor with the therapeutic
radionuclide Lutetium-177.

Materials:
o DOTA-conjugated FAP inhibitor (e.g., DOTA.SA.FAPi or DOTAGA.(SA.FAPI)2)

e [177Lu]LuClI3 solution
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e Ammonium acetate or sodium acetate buffer (pH 4.5-5.5)
e Heating block or water bath

e Quality control system (e.g., ITLC or radio-HPLC)
Procedure:

» Reaction Setup: A sterile, pyrogen-free reaction vial is charged with the DOTA-conjugated
FAP inhibitor dissolved in a small volume of high-purity water.

» Buffering: An appropriate volume of acetate buffer is added to the vial to maintain the optimal
pH for chelation.

e Radionuclide Addition: The desired activity of [177Lu]LuCI3 is added to the reaction vial.
e Incubation: The reaction mixture is heated at 90-95°C for 15-30 minutes.[7][8]

e Quality Control: The radiochemical purity of the final product is determined using instant thin-
layer chromatography (ITLC) or radio-HPLC to ensure that the incorporation of 177Lu is
greater than 95%.[9]

In Vivo Biodistribution Studies

Animal models are essential for evaluating the pharmacokinetic profile and tumor-targeting
efficacy of novel radiopharmaceuticals.

Procedure:

« Animal Model: Tumor-bearing mice are typically used, with tumors that endogenously
express FAP or have been engineered to do so (e.g., by implanting FAP-expressing cancer
cells).

» Radiotracer Administration: A known activity of the 177Lu-labeled FAP inhibitor is injected
intravenously into the tail vein of the mice.

» Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24, 48, 96 hours),
cohorts of mice are euthanized.
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e Organ Dissection and Weighing: Blood, major organs (heart, lungs, liver, spleen, kidneys,
etc.), and the tumor are collected, weighed, and placed in counting tubes.

o Radioactivity Measurement: The radioactivity in each sample is measured using a gamma
counter.

o Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated
for each organ and the tumor at each time point. This data provides a quantitative measure
of the biodistribution and tumor uptake of the radiotracer.[4][10]

Visualizing Key Processes

To better understand the underlying biology and experimental designs, the following diagrams
illustrate the FAP signaling pathway and a typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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